The table below summarizes the core solubility data and essential physical-chemical properties of 1-Tetradecanol that are critical for experimental design.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 0.71 mg/L | 20°C, pH 7 | [1] |
| 0.00013 g/L (0.13 mg/L) | 23°C | [2] | |
| 0.000191 mg/mL (0.191 mg/L) | 25°C | [3] | |
| Solubility in Organic Solvents | Miscible | Methanol, n-Hexane, Acetone | [1] |
| Soluble 10% | Chloroform | [2] | |
| Soluble | Ethanol, Diethyl ether | [3] [4] | |
| Log P (Octanol-Water) | 5.75 | Indicates high lipophilicity | [1] |
| Melting Point (°C) | 35 - 39 °C | Often listed as 38 °C | [1] [2] [4] |
| Physical State | White, low-melting crystalline solid or flakes | At room temperature | [1] [5] |
The slight variations in reported water solubility values are likely due to different experimental temperatures and methodologies. The consistent high Log P value confirms its strongly hydrophobic nature [1].
The solubility profile of 1-Tetradecanol makes it suitable for specific advanced material and drug delivery applications. A key protocol involves its microencapsulation for integration into fabrics, which demonstrates a practical application of its properties.
Experimental workflow for 1-Tetradecanol microencapsulation via in-situ polymerization.
This synthesis process results in microcapsules with a particle size of approximately 0.49 μm and a zeta potential of -42.7 mV, indicating good colloidal stability [6].
The fundamental properties of 1-Tetradecanol directly enable its use in various scientific and industrial fields:
For laboratory work, please consider the following:
The predominant industrial method involves the hydrogenation of myristic acid or its esters, which are derived from natural sources like palm kernel oil and coconut oil [1]. The process can be summarized as follows:
Figure 1: The primary industrial routes for producing 1-Tetradecanol involve processing natural oils or petrochemicals.
A 2018 study demonstrated high-level production of 1-Tetradecanol using a recombinant E. coli system [2] [3]. The core protocol involves:
Key Results: This method achieved a titer of 2.0 g/L of 1-Tetradecanol [2] [3].
Another metabolic engineering strategy focused on producing 1-Tetradecanol directly from glucose. This involved engineering the fatty acid biosynthesis pathway in E. coli by overexpressing a specific thioesterase (BTE), the native acyl-CoA ligase (FadD), and an acyl-CoA reductase (MAACR) [4]. This approach achieved a high yield of 0.134 g of fatty alcohol per g of consumed glucose, with the final product being a mixture of 1-dodecanol and 1-tetradecanol [4].
For the bio-production method from tetradecane, the following experimental conditions and outcomes were reported [2] [3]:
| Parameter | Specification / Result |
|---|---|
| Production Organism | Recombinant Escherichia coli |
| Key Enzyme | CYP153A monooxygenase from Marinobacter aquaeolei VT8 |
| Substrate | Tetradecane |
| Process Type | Whole-cell biotransformation, Fed-batch culture |
| Process Duration | 50 hours |
| Reported Titer | 2.0 g/L |
For research and development purposes, 1-Tetradecanol can also be synthesized on a smaller scale by the reduction of myristic acid esters using agents like lithium aluminum hydride [5].
The primary data comes from a 2019 study that investigated the use of topical oral 1-Tetradecanol for treating chronic periodontal disease in cats [1].
The table below summarizes the key outcomes of this study, demonstrating both its efficacy and the absence of reported adverse effects over the treatment period.
| Parameter | Findings in 1-TDC Group (n=9) | Findings in Placebo Group (n=4) | Safety & Efficacy Implications |
|---|---|---|---|
| General Safety | No mortality or reported toxicity | No mortality or reported toxicity | Well-tolerated at 525 mg/day for 6 weeks in cats [1] |
| Pocket Depth (PPD) | Statistically significant reduction | No significant change | Indicates reversal of disease progression [1] |
| Clinical Attachment Loss (CAL) | Statistically significant reduction | No significant change | Demonstrates potential for tissue regeneration [1] |
| Gingival Index (GI) | Statistically significant reduction | No significant change | Confirms reduction in gingival inflammation [1] |
| Bleeding on Probing (BOP) | Statistically significant reduction | No significant change | Indicates improved gingival health [1] |
| Tooth Mobility (TMI) | No significant change | No significant change | Suggests limited effect on established severe tissue destruction [1] |
For researchers aiming to replicate or build upon this work, the study provides a clear and rigorous protocol.
1. Animal Model and Inclusion Criteria
2. Clinical Periodontal Evaluation Protocol All measurements were performed under general anesthesia by a single examiner blinded to treatment groups. The assessment included [1]:
3. Dosing and Administration
The workflow of this clinical study is summarized in the following diagram:
The study hypothesizes that the therapeutic effect of 1-Tetradecanol is not due to direct antibacterial action, but rather through the modulation of the host's inflammatory response [1].
While the clinical study provides valuable insights, it has limitations from a toxicological perspective.
To advance the development of 1-Tetradecanol for human or veterinary use, future work should prioritize standardized pre-clinical toxicology studies to formally establish its LD50, No Observed Adverse Effect Level (NOAEL), and target organ toxicity, if any.
1-Tetradecanol (also known as myristyl alcohol) is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. This compound has gained significant research interest due to its diverse biological activities, particularly its anti-inflammatory properties and antibacterial effects against gastric pathogens. Originally isolated from the medicinal plant Dendropanax morbifera Leveille, 1-Tetradecanol has demonstrated promising therapeutic potential for gastrointestinal inflammatory conditions, especially those involving Helicobacter pylori infection [1] [2].
The molecular mechanisms underlying 1-Tetradecanol's bioactivities involve the modulation of key signaling pathways in gastric epithelial cells, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. These pathways play crucial roles in regulating inflammatory responses, making them attractive targets for therapeutic intervention in gastric inflammation and ulcer formation [1]. Additionally, 1-Tetradecanol has shown direct antibacterial activity against H. pylori, a major causative factor in gastritis, peptic ulcers, and gastric cancer [1].
This application note provides detailed experimental protocols for investigating the anti-inflammatory effects of 1-Tetradecanol in gastric epithelial cells, specifically focusing on its ability to suppress H. pylori-induced inflammation through modulation of pro-inflammatory mediators and signaling pathways.
1-Tetradecanol demonstrates potent anti-inflammatory effects in gastric epithelial cells, particularly in the context of H. pylori infection. In AGS human gastric epithelial cells infected with H. pylori strain 26695, 1-Tetradecanol treatment resulted in a significant and dose-dependent reduction in interleukin-8 (IL-8) production, a key chemokine responsible for neutrophil recruitment and gastric inflammation [1]. The inhibition was observed across a concentration range of 30-300 µM, with no apparent cytotoxicity at these concentrations [1].
The therapeutic significance of this effect lies in the crucial role of IL-8 in H. pylori-induced gastritis. H. pylori infection triggers robust IL-8 secretion from gastric epithelial cells, initiating and perpetuating gastric mucosal inflammation that can progress to chronic gastritis, peptic ulcers, and potentially gastric cancer [1]. By suppressing IL-8 production, 1-Tetradecanol may help mitigate the inflammatory cascade that drives these pathological conditions.
Beyond its effects on IL-8, 1-Tetradecanol also inhibits the production of vascular endothelial growth factor (VEGF) in H. pylori-infected gastric epithelial cells [1]. VEGF is a key regulator of angiogenesis and has been implicated in both gastric inflammation and tumor progression. The compound suppresses H. pylori-induced stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that regulates VEGF expression [1]. This dual inhibition of both inflammatory and angiogenic pathways suggests that 1-Tetradecanol may have broader therapeutic potential in preventing the progression from chronic gastritis to gastric cancer.
Table 1: Anti-inflammatory Effects of 1-Tetradecanol in Gastric Epithelial Cells
| Experimental Model | Target | Effect | Concentration Range | Reference |
|---|---|---|---|---|
| H. pylori-infected AGS cells | IL-8 production | Dose-dependent inhibition | 30-300 µM | [1] |
| H. pylori-infected AGS cells | VEGF expression | Significant suppression | 300 µM | [1] |
| H. pylori-infected AGS cells | HIF-1α stabilization | Inhibition | 300 µM | [1] |
| H. pylori-infected AGS cells | NF-κB activation | Suppression | 300 µM | [1] |
| H. pylori-infected AGS cells | p38 MAPK phosphorylation | Suppression | 300 µM | [1] |
| H. pylori-infected AGS cells | ERK1/2 phosphorylation | Suppression | 300 µM | [1] |
1-Tetradecanol exhibits direct antibacterial activity against Helicobacter pylori, providing a dual mechanism of action against H. pylori-associated gastric pathologies. In growth inhibition assays, 1-Tetradecanol suppressed H. pylori proliferation in a dose-dependent manner when measured by optical density at 600 nm [1]. This direct antimicrobial effect complements the compound's anti-inflammatory properties, targeting both the infectious trigger and the resulting inflammatory response in H. pylori-associated gastritis.
The antibacterial mechanism of 1-Tetradecanol appears to involve disruption of bacterial membranes, consistent with the general antimicrobial action of fatty alcohols. This direct anti-H. pylori activity is particularly valuable in the context of rising antibiotic resistance, suggesting 1-Tetradecanol may offer an alternative or complementary approach to conventional antibiotic regimens for H. pylori eradication [1].
Materials:
Protocol:
Materials:
Protocol:
Stock Solution Preparation:
Treatment Protocol:
IL-8 and VEGF Measurement by ELISA:
Cell Viability Assessment (MTT Assay):
Table 2: Key Experimental Parameters for 1-Tetradecanol Research
| Parameter | Specifications | Purpose |
|---|---|---|
| Cell Line | AGS human gastric epithelial cells | Model system for gastric epithelium |
| H. pylori Strain | 26695 (ATCC) | Standard research strain with well-characterized virulence factors |
| Infection MOI | 50:1 | Optimal for inducing robust inflammatory response |
| 1-Tetradecanol Concentration Range | 30-300 µM | Established effective range without cytotoxicity |
| Pre-treatment Time | 2 hours | Allows cellular uptake before inflammatory stimulus |
| Incubation Time with H. pylori | 6-24 hours | Time-dependent response analysis |
The NF-κB pathway plays a central role in 1-Tetradecanol's anti-inflammatory mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). H. pylori infection activates IκB kinase (IKK), leading to IκB phosphorylation and degradation, which allows NF-κB translocation to the nucleus where it induces transcription of pro-inflammatory genes including IL-8 and VEGF [1].
1-Tetradecanol treatment effectively suppresses H. pylori-induced IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression [1]. This inhibition of NF-κB activation represents a key mechanism through which 1-Tetradecanol exerts its anti-inflammatory effects in gastric epithelial cells.
1-Tetradecanol also modulates MAPK signaling pathways involved in inflammatory responses. Specifically, it suppresses H. pylori-induced phosphorylation and activation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) [1]. These MAPK species regulate multiple cellular processes including inflammation, stress responses, and gene expression.
Interestingly, 1-Tetradecanol does not significantly affect the c-Jun N-terminal kinase (JNK) pathway in H. pylori-infected cells, indicating selective modulation of specific MAPK signaling branches rather than global suppression of all MAPK activities [1]. This selective inhibition suggests a targeted mechanism of action that may preserve beneficial signaling while suppressing pathological inflammation.
The following diagram illustrates the key signaling pathways modulated by 1-Tetradecanol in gastric epithelial cells:
Diagram 1: Molecular mechanisms of 1-Tetradecanol in H. pylori-infected gastric epithelial cells. 1-Tetradecanol selectively inhibits H. pylori-induced activation of NF-κB, p38 MAPK, and ERK1/2 pathways, reducing production of pro-inflammatory mediators IL-8 and VEGF. Notably, it does not affect JNK phosphorylation.
The following diagram provides a comprehensive overview of the experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric cells:
Diagram 2: Comprehensive experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric epithelial cells. The protocol includes cell culture, treatment, H. pylori infection, and multiple analytical approaches to assess anti-inflammatory mechanisms and efficacy.
While AGS cells are well-established for H. pylori research, the protocol can be adapted to other gastric epithelial cell lines:
1-Tetradecanol demonstrates significant potential as a therapeutic candidate for H. pylori-associated gastric inflammation through its dual mechanisms of anti-inflammatory action and direct antibacterial effects. The compound effectively suppresses key pro-inflammatory mediators (IL-8, VEGF) and modulates critical signaling pathways (NF-κB, p38 MAPK, ERK1/2) in gastric epithelial cells without significant cytotoxicity at therapeutic concentrations [1].
The experimental protocols outlined in this application note provide researchers with robust methodology for investigating 1-Tetradecanol's mechanisms and efficacy in gastric inflammation models. These approaches can be further extended to evaluate the compound's potential in combination therapies with conventional antibiotics or other anti-inflammatory agents, potentially addressing challenges of antibiotic resistance and treatment failure in H. pylori eradication.
Future research directions should include in vivo validation of 1-Tetradecanol's efficacy in animal models of H. pylori-induced gastritis, assessment of its bioavailability and metabolism, and investigation of potential synergistic effects with current first-line therapies for gastric ulcers and inflammation.
1-Tetradecanol complex (1-TDC) is a cetylated monounsaturated fatty acid mixture that has demonstrated therapeutic potential in managing periodontal disease through host response modulation. Chronic inflammation in periodontal diseases leads to tissue destruction, and modulation of the host immune response has emerged as a complementary strategy to conventional treatments [1] [2]. 1-TDC belongs to a class of fatty acids that possess significant anti-inflammatory properties and can influence biological processes including membrane phospholipid composition and immune cell receptor signaling [2].
The therapeutic actions of 1-TDC are mediated through multiple mechanisms. Research indicates that 1-TDC inhibits inflammatory cell infiltration and significantly reduces osteoclastic activity in periodontal tissues [3] [4]. This complex appears to work by modulating the host response rather than acting primarily as an antimicrobial agent. Fatty acids like 1-TDC can stimulate the resolution of inflammation through natural pro-resolving pathways, including potentially influencing the production of specialized pro-resolving mediators such as lipoxins and resolvins, which limit polymorphonuclear neutrophil migration and modulate macrophage activity [2]. This mechanism of action positions 1-TDC as a promising host-modulating therapeutic agent for controlling the progression of chronic periodontal disease.
The following tables summarize the key parameters and outcomes from foundational studies on 1-TDC application in animal models of periodontitis.
Table 1: Application Protocols for 1-TDC in Animal Models of Periodontitis
| Parameter | Rabbit Model (Preventive) [5] | Rabbit Model (Therapeutic) [3] [4] | Feline Clinical Study [1] [2] |
|---|---|---|---|
| Study Objective | Prevent disease initiation | Treat established periodontitis | Treat chronic periodontal disease |
| Disease Induction | Ligatures + P. gingivalis topical application (10⁹ CFU) | Ligatures + P. gingivalis topical application (10⁹ CFU) | Naturally occurring disease |
| 1-TDC Concentration | 1 mg/ml and 10 mg/ml | 100 mg/ml | 525 mg per gel capsule (pure compound) |
| Vehicle/Placebo | Olive oil | Olive oil | Olive oil (0.25 ml per capsule) |
| Application Method | Topical application | Topical application | Oral gel capsule squeezed into mouth |
| Application Frequency | 3 times per week | 3 times per week (assumed) | Once daily |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |
Table 2: Efficacy Outcomes of 1-TDC Treatment in Animal Models
| Efficacy Parameter | Rabbit Model (Preventive) [5] | Rabbit Model (Therapeutic) [3] [4] | Feline Clinical Study [1] [2] |
|---|---|---|---|
| Macroscopic Inflammation | Significant prevention | Significant reduction | Not specifically reported |
| Bone Loss | 75% prevention compared to non-treatment | Reduced to 10.1% ± 1.8% (from 30% at baseline) | Not measured (clinical study) |
| Clinical Attachment Loss | Significant prevention | Significant reduction | Statistically significant reduction |
| Pocket Depth | Not reported | Not reported | Statistically significant reduction |
| Gingival Index | Not reported | Not reported | Statistically significant reduction |
| Bleeding on Probing | Not reported | Not reported | Statistically significant reduction |
| Tooth Mobility | Not reported | Not reported | No significant change |
| Histological Findings | Inhibited inflammatory cell infiltration; prevented osteoclastogenesis | Inhibited inflammatory cell infiltration and osteoclastic activity | Not performed |
This protocol is adapted from the studies that established the foundation for 1-TDC research [3] [5].
Animal Model:
Disease Induction Phase (6 weeks):
Treatment Phase (6 weeks):
Assessment Methods:
This protocol is derived from the 2019 clinical study in cats with naturally occurring periodontal disease [1] [2] [6].
Subject Selection:
Baseline Assessment (Day 0):
Treatment Administration:
Endpoint Assessment (6 weeks):
Figure 1: Workflow diagram of the feline clinical study protocol for 1-TDC evaluation
The anti-inflammatory effects of 1-TDC are mediated through modulation of key signaling pathways involved in the host immune response to periodontal pathogens:
Fatty Acid-Mediated Resolution of Inflammation: 1-TDC, as a monounsaturated fatty acid complex, influences the inflammatory process through multiple mechanisms. Fatty acids serve as essential components of membrane phospholipids and act as ligands for immune cell receptors [2]. While the exact molecular targets of 1-TDC require further elucidation, related fatty acids are known to promote the resolution of inflammation through the stimulation of specialized pro-resolving mediators (SPMs), including:
Lipoxins: Derived from endogenous fatty acids, lipoxins limit polymorphonuclear neutrophil migration into inflammatory sites and modulate macrophage activity. Lipoxin A4 specifically blocks IL-1β and TNF-α release, attenuating inflammatory reactions elicited by P. gingivalis [2].
Resolvins: Synthesized from dietary omega-3 polyunsaturated fatty acids, resolvins stimulate the resolution of inflammation and promote regeneration of periodontal connective tissue and bone. Resolvin E1 has been shown to prevent establishment of chronic inflammatory response after P. gingivalis infection [2].
Cellular Effects in Periodontal Tissues: The net effect of 1-TDC application results in measurable histological changes:
Figure 2: Proposed molecular signaling pathways and mechanisms of action for 1-TDC in periodontal disease
Future research should focus on optimizing 1-TDC formulations for human clinical applications. The current evidence supports topical application as the most effective delivery method for periodontal applications. Development of specialized delivery systems such as local sustained-release devices, biodegradable gels, or mouthrinse formulations could enhance clinical utility and patient compliance. The differences in effective concentrations between animal models (100 mg/ml in rabbits vs. 525 mg pure compound in cats) suggest that dose-response relationships need further characterization in different species [1] [3].
Current research on 1-TDC has several limitations that should be addressed in future studies:
1-Tetradecanol complex represents a promising host-modulating therapeutic approach for periodontal disease management. Evidence from animal studies and one clinical trial in cats demonstrates that topical application of 1-TDC can significantly improve clinical parameters of periodontal disease, including reducing pocket depth, clinical attachment loss, gingival inflammation, and bleeding on probing. The mechanism of action appears to involve inhibition of inflammatory cell infiltration and reduction of osteoclastic activity, ultimately leading to decreased tissue destruction.
Future research directions should include larger controlled clinical trials, optimization of delivery systems, and more detailed investigation of the molecular mechanisms underlying its anti-inflammatory effects. 1-TDC may eventually offer a valuable adjunctive therapy to conventional periodontal treatment, particularly for patients who may not be candidates for more invasive procedures or who require long-term management of chronic periodontitis.
The encapsulation of azoxystrobin within 1-Tetradecanol-based carriers represents an innovative approach in agrochemical formulation that addresses significant limitations of conventional fungicide applications. Azoxystrobin, a broad-spectrum strobilurin fungicide, exhibits low water solubility (approximately 6.7 mg/L at 20°C) and moderate persistence in environmental conditions, leading to suboptimal utilization efficiency and potential ecological impacts [1] [2]. The development of thermo-responsive nanoformulations leverages the unique phase-change properties of 1-Tetradecanol (TDA), which undergoes solid-to-liquid transition at approximately 37.5°C, creating an intelligent delivery system that responds to ambient temperature fluctuations in agricultural environments [3].
Recent advances in stimuli-responsive nanocarriers have demonstrated tremendous potential for enhancing the bioavailability and environmental compatibility of agricultural actives. These systems can respond to biological and environmental triggers such as pH changes, temperature, light, redox conditions, and enzyme presence, enabling targeted pesticide delivery and controlled-release profiles [4]. The combination of 1-Tetradecanol with complementary excipients like diethyl phthalate (DEP) and Tween 80 creates a robust encapsulation matrix that effectively addresses the strong crystallization tendency of azoxystrobin molecules, which arises from their chemical structure containing two strong non-polar phenyl groups and one strong polar nitrile group that promotes ordered molecular alignment in conventional solvent-water mixtures [3].
The successful development of thermo-responsive azoxystrobin nanoparticles relies on a carefully balanced composition of functional excipients that collectively address the physicochemical challenges of azoxystrobin encapsulation. Each component plays a distinct role in the formation, stability, and performance of the nanoformulation, as detailed in Table 1.
Table 1: Composition and Functionality of Formulation Components
| Component | Chemical Category | Primary Function | Optimal Ratio | Functional Basis |
|---|---|---|---|---|
| Azoxystrobin | Methacrylate fungicide | Active ingredient | 5 g | Broad-spectrum antifungal activity |
| 1-Tetradecanol (TDA) | Fatty alcohol | Thermo-responsive matrix | 2.5 g | Phase change at 31.5°C; crystallinity modulation |
| Diethyl Phthalate (DEP) | Organic solvent | Crystallization inhibitor | 10 mL | Molecular interference with AZO crystal formation |
| Tween 80 | Non-ionic surfactant | Emulsification stabilizer | 6 mL | Interfacial tension reduction; droplet stabilization |
| Water | Aqueous medium | Dispersion phase | q.s. | Continuous phase for nanoemulsion formation |
The synergistic interaction between these components is critical to the formulation's performance. Specifically, DEP and TDA play complementary roles in interfering with the crystallization behavior of azoxystrobin, while Tween 80 provides stabilization at the oil-water interface during the emulsification process [3]. This combination results in a reconstructed dissolving form of azoxystrobin, as evidenced by the disappearance of characteristic AZO melting peaks in differential scanning calorimetry analysis [3].
The physicochemical properties of the optimized azoxystrobin nanoformulation were rigorously characterized using advanced analytical techniques, with key parameters summarized in Table 2.
Table 2: Physicochemical Characterization of Azoxystrobin Nanoformulation
| Parameter | Result | Method | Significance |
|---|---|---|---|
| Mean Particle Size | 162.1 nm | Dynamic Light Scattering | Nanoscale range for enhanced penetration and bioavailability |
| Polydispersity Index | <0.5 | Dynamic Light Scattering | Narrow size distribution for consistent performance |
| Softening Point | 31.5°C | Differential Scanning Calorimetry | Temperature-responsive release trigger |
| Azoxystrobin Melting Point | Disappeared in optimizedformulations | Differential Scanning Calorimetry | Confirmation of molecular dispersion |
| TDA Melting Peak | 37.8°C (shifted from 34.7°C with DEP) | Differential Scanning Calorimetry | Crystallinity modification through component interactions |
| Thermal Degradation Onset | >150°C | Thermogravimetric Analysis | Thermal stability for storage and application |
The particle size distribution in the nanoscale range (162.1 nm) is particularly significant as it enhances the wettability, spreadability, and mechanical stability of the formulation compared to conventional suspensions [3]. The thermal behavior of the system, characterized by the shifting of TDA melting endotherms, indicates successful interference with the crystallization process, generating defective crystals with lower melting points that facilitate the thermo-responsive release mechanism [3].
The formation of a homogeneous, stable oil phase is critical to the success of the encapsulation process. This protocol details the optimized procedure for preparing the thermo-responsive oil phase containing azoxystrobin.
Materials: Azoxystrobin technical grade (≥95% purity), 1-Tetradecanol (TDA, ≥98% purity), Diethyl phthalate (DEP, ≥99% purity), Tween 80 ( pharmaceutical grade)
Equipment: Analytical balance (0.1 mg sensitivity), Hot plate magnetic stirrer with temperature control, Glass vial (20 mL) with PTFE-lined cap, Micropipettes (100-1000 μL), Water bath (temperature range: 0-100°C)
Procedure:
Critical Notes: Temperature control during the heating phase is essential to prevent thermal degradation of components. The shock-cooling treatment is crucial for hindering the phase transformation of TDA from the metastable hexagonal orthorhombic solid phase (SHEX) to the orthorhombic solid phase (SORT), generating defective crystals with the low melting point essential for the thermo-responsive behavior [3].
The conversion of the thermo-responsive oil phase into a stable nanoemulsion requires precise control of emulsification parameters to achieve the desired particle size distribution.
Materials: Prepared oil phase (from Protocol 3.1), Deionized water (Milli-Q grade, 18.2 MΩ·cm), Tween 80 (additional for aqueous phase if needed)
Equipment: Probe sonicator (with 1/8" microtip, 500 W capacity), Temperature-controlled water bath, Dynamic Light Scattering (DLS) instrument, Zeta potential analyzer, pH meter
Procedure:
Critical Parameters: The emulsification temperature must remain above the melting point of TDA during processing. The sonication parameters (amplitude, duration, pulse settings) directly influence the final particle size distribution. The optimal formulation (T3t-c12) demonstrated a mean particle size of 162.1 nm with PDI <0.5, indicating a narrow size distribution [3].
Comprehensive characterization is essential to verify the successful formation of thermo-responsive nanoparticles and their functional properties.
Thermal Analysis:
Crystallography and Morphology:
Chemical Composition Analysis:
Figure 1. Experimental Workflow for Azoxystrobin Nanoformulation Preparation. The diagram illustrates the sequential steps involved in preparing thermo-responsive azoxystrobin nanoparticles, from initial oil phase preparation through nanoemulsion formation to comprehensive characterization.
The biological performance of the azoxystrobin nanoformulation was rigorously evaluated against relevant fungal pathogens, with comparative assessment against conventional formulations.
In Vitro Antifungal Activity Assay:
Synergistic Combination Therapy: Research with metal-organic framework (MOF) carriers has demonstrated that co-encapsulation of azoxystrobin with diniconazole creates synergistic effects against Rhizoctonia solani (rice sheath blight pathogen), with a synergistic ratio of 1.83 [5]. This approach could be adapted for 1-Tetradecanol systems to enhance efficacy and combat resistance development.
The environmental fate and non-target effects of pesticide formulations are critical considerations in sustainable agriculture. Azoxystrobin has been detected in environmental monitoring studies, with concerning ecological impacts.
Environmental Persistence and Monitoring:
Ecotoxicity Profile:
Mitigation Strategies:
Figure 2. Functional Performance and Mechanism of Thermo-responsive Azoxystrobin. The diagram illustrates the temperature-dependent release mechanism, antifungal activity, and environmental considerations of the nanoformulation.
Successful implementation of the encapsulation protocol requires attention to potential technical challenges and optimization opportunities.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Excessive Particle Size (>200 nm) | Inadequate shear during emulsification; Incorrect temperature; Insufficient surfactant | Optimize sonication parameters; Ensure temperature > TDA melting point during emulsification; Verify Tween 80 concentration |
| Particle Aggregation | Rapid cooling; Electrostatic instability; High ionic strength | Implement controlled cooling; Adjust pH if necessary; Use deionized water for dilution |
| Poor Crystallization Control | Inadequate shock-cooling; Incorrect TDA:DEP ratio | Ensure rapid transition to ice bath; Verify component ratios per optimized formula |
| Limited Thermal Response | Improper TDA purity; Crystal phase issues | Source high-purity TDA (≥98%); Ensure shock-cooling to create defective crystals |
| Azoxystrobin Precipitation | Crystallization inhibition failure; Storage temperature fluctuations | Verify DEP concentration; Maintain consistent storage at 4°C |
Scalability Considerations:
Regulatory and Safety Considerations:
The encapsulation of azoxystrobin in 1-Tetradecanol carriers represents a significant advancement in smart-release agrochemical formulations that respond to environmental temperature cues. The optimized protocol detailed in this application note enables the consistent preparation of nanoformulations with a mean particle size of approximately 160 nm, temperature-triggered release at agriculturally relevant temperatures (20-30°C), and enhanced antifungal efficacy compared to conventional formulations [3].
The versatility of this platform technology extends beyond azoxystrobin to other agrochemical actives with similar physicochemical challenges. Future development directions include:
This technical protocol provides researchers with a robust foundation for developing and characterizing advanced thermo-responsive delivery systems for crop protection applications, contributing to more sustainable agricultural practices through enhanced efficiency and reduced environmental impact.
1-Tetradecanol (TDA), a solid fatty alcohol at room temperature, is valued in nanoemulsion design for its multiple functionalities:
The table below summarizes key quantitative data from recent studies for easy comparison.
Table 1: Formulation Compositions and Resulting Nanoemulsion Properties
| Application Context | Key Components | Optimal Ratio / Concentration | Formulation Method | Key Nanoemulsion Properties | Reference |
|---|
| Thermo-responsive Fungicidal Nanoparticles | Azoxystrobin, 1-Tetradecanol (TDA), Diethyl Phthalate (DEP), Tween 80 | 5 g AZO, 2.5 g TDA, 10 mL DEP, 6 mL Tween 80 | High-Energy: Ultrasonication | Mean Size: 162.1 nm Thermo-response: Morphological transformation between 20-30°C | [1] | | Multifunctional Pesticide Nanoemulsion | Lambda-cyhalothrin (LC), Polymer Emulsifier (from TDA) | Emulsifier: EMA-TDA-TEA (Ionized) | Low-Energy: Phase Inversion Composition (PIC) | Mean Size: 82.7 nm PDI: 0.089 Zeta Potential: -52.3 mV Multi-responsive Release (pH, Temp, Esterase) | [2] |
This protocol is adapted from the formulation of azoxystrobin-loaded nanoparticles [1].
1. Objective To prepare a stable, thermo-responsive oil-in-water (O/W) nanoemulsion using 1-Tetradecanol as a key component of the oil phase.
2. Materials
3. Step-by-Step Procedure
4. Critical Parameters for Success
The following workflow diagram illustrates the high-energy method process.
This protocol is adapted from the fabrication of Lambda-cyhalothrin nanoemulsions using a TDA-derived polymer emulsifier [2].
1. Objective To fabricate a stable, multi-stimuli responsive nanoemulsion using a phase inversion composition (PIC) method with a tailored polymer emulsifier synthesized from 1-Tetradecanol.
2. Materials
3. Step-by-Step Procedure
Part A: Synthesis of TDA-based Polymer Emulsifier
Part B: Nanoemulsion Fabrication via PIC
4. Critical Parameters for Success
The following workflow diagram illustrates the low-energy method process.
Ensuring Nanoemulsion Stability
Essential Characterization Methods
1-Tetradecanol is a highly versatile material for advanced nanoemulsion design. Its integration, either directly into the oil phase or as part of a sophisticated polymer emulsifier, enables the creation of stable, functional nanocarriers. The choice between high-energy and low-energy methods depends on the target application and available resources. The protocols outlined herein provide a robust foundation for researchers to develop and optimize 1-Tetradecanol-based nanoemulsions for targeted drug delivery and other advanced applications.
1-Tetradecanol Complex (1-TDC), specifically in its cetylated form (cetylated fatty acids, CFA), represents a promising topical therapeutic approach for managing osteoarthritis (OA). OA is a chronic, debilitating joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and loss of function. It ranks among the top ten most disabling diseases globally [1]. Unlike conventional oral nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with systemic gastrointestinal, cardiovascular, and renal side effects, 1-TDC offers a targeted topical strategy that modulates the local inflammatory response within the joint with a favorable safety profile [1] [2].
The therapeutic action of 1-TDC is multifaceted, primarily functioning as an anti-inflammatory and pro-mobility agent. Preclinical and clinical studies indicate that its mechanism involves the reduction of key inflammatory mediators and cellular infiltrates responsible for joint tissue destruction.
The diagram below illustrates the primary molecular and cellular pathways through which topical 1-TDC is understood to exert its therapeutic effects in the osteoarthritic joint environment.
The efficacy of cetylated fatty acids (CFA), the primary functional component of 1-TDC, has been evaluated in multiple randomized controlled trials (RCTs) and clinical studies involving human participants with knee osteoarthritis. The table below summarizes the key functional outcomes and quantitative results from these investigations.
Table 1: Clinical Efficacy Outcomes of Cetylated Fatty Acids (CFA) in Knee Osteoarthritis
| Study Parameter Measured | Baseline Mean (Placebo) | Post-Treatment Mean (CFA) | Change from Baseline/ vs. Placebo | Assessment Scale |
|---|---|---|---|---|
| Knee Range of Motion (ROM) [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Goniometer |
| Ability to Ascend/Descend Stairs [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Timed Functional Test |
| Static Postural Stability [3] | Not Specified | Not Specified | Significant Improvement after 30 days (p<0.05) | Force Plate Analysis |
| Overall Knee Function/Pain | Not Specified | Not Specified | Superior to placebo (p-value not reported) | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) |
| 'Up-and-Go' Performance [3] | Not Specified | Not Specified | Significant Improvement (p-value not reported) | Timed Functional Test |
Beyond human trials, robust evidence comes from controlled animal models. A study on experimental periodontitis in rabbits, a model of inflammation-driven bone loss, provides insight into the compound's anti-inflammatory and tissue-protective effects. The results are summarized below.
Table 2: Efficacy of 1-TDC in a Rabbit Model of Experimental Periodontitis [4]
| Parameter | Untreated/Placebo Groups (Disease Progression) | 1-TDC Treated Group (6 weeks) | P-value |
|---|---|---|---|
| Bone Loss | Progressed (30% from baseline) | Significantly reduced (10.1% ± 1.8%) | < 0.05 |
| Macroscopic Inflammation | Increased | Significant reduction | < 0.05 |
| Inflammatory Cell Infiltration | Present/Increased | Significantly inhibited | < 0.05 |
| Osteoclastic Activity | High | Significantly reduced | < 0.05 |
This protocol outlines the methodology for creating a topical cream containing a 100 mg/mL concentration of 1-TDC, based on formulations used in published research [4].
Objective: To prepare a stable oil-in-water (O/W) cream containing 10% (w/w) 1-Tetradecanol Complex for topical application.
Materials:
Procedure:
This protocol is adapted from a study that demonstrated the efficacy of topical 1-TDC in controlling inflammation and bone loss in a rabbit model of periodontitis, which shares pathological features with osteoarthritis [4].
Objective: To evaluate the therapeutic effect of topical 1-TDC on established joint inflammation and bone loss in an animal model.
Materials:
Procedure:
The overall workflow for the preclinical in vivo assessment of 1-TDC is outlined below.
Topical 1-TDC formulations have demonstrated an excellent safety profile in clinical studies. In human trials, the application of CFA creams was well-tolerated with no reports of serious adverse events [3]. This favorable safety profile positions 1-TDC as a particularly attractive option for populations who may be at higher risk from the side effects of oral NSAIDs, such as the elderly [2].
For regulatory approval, comprehensive pre-clinical toxicology studies are mandatory. These should include:
1-Tetradecanol Complex represents a viable and safe topical therapeutic strategy for the symptomatic management of osteoarthritis. Its demonstrated efficacy in improving functional mobility, reducing pain, and modulating local inflammatory pathways, combined with a low-risk safety profile, makes it a compelling candidate for further drug development.
Future research should focus on:
Helicobacter pylori (H. pylori) is a widespread bacterial infection and a major risk factor for gastric conditions ranging from chronic gastritis to gastric cancer [1]. A key mechanism in this pathogenicity is the bacteria's induction of chronic inflammation in the gastric mucosa. Interleukin-8 (IL-8), a potent chemokine, plays a central role by recruiting neutrophils to the infection site, initiating and sustaining a inflammatory cascade that can lead to tissue damage and carcinogenesis [2] [1].
1-Tetradecanol (1-TD), a straight-chain saturated fatty alcohol purified from plants like Dendropanax morbifera and Myristica fragrans, has shown promising antibacterial and anti-inflammatory properties [2] [3]. This protocol details its application and evaluation as an agent to inhibit H. pylori-induced IL-8 production in gastric epithelial cells, outlining its potential as a therapeutic candidate.
The foundational study demonstrates that 1-Tetradecanol effectively suppresses the inflammatory response triggered by H. pylori in AGS gastric epithelial cells. The quantitative data from this study are summarized in the tables below.
Table 1: Inhibitory Effects of 1-Tetradecanol on H. pylori-induced Responses in AGS Cells [2]
| Parameter Measured | Experimental Result | Significance |
|---|---|---|
| IL-8 Production | Significant, dose-dependent reduction (30-300 µM) | Directly inhibits primary pro-inflammatory chemokine. |
| VEGF Production | Significant inhibition | Suppresses a key factor in angiogenesis and tumorigenesis. |
| H. pylori Growth | Direct, dose-dependent inhibition | Confirms compound has inherent antibacterial activity. |
| NF-κB Activation | Suppressed | Inhibits a master regulator of inflammation. |
| MAPK Activation (p38 & ERK1/2) | Suppressed | Blocks crucial pro-inflammatory signaling pathways. |
| HIF-1α Stabilization | Inhibited | Reduces hypoxia-inducible factor, impacting VEGF expression. |
Table 2: Physicochemical and Bioactivity Profile of 1-Tetradecanol [2] [3]
| Property | Description / Value |
|---|---|
| Chemical Name | 1-Tetradecanol |
| Synonyms | Myristyl alcohol |
| Molecular Formula | C14H30O |
| CAS Number | 112-72-1 |
| Molecular Weight | 214.39 g/mol |
| Appearance | White to off-white solid |
| Recommended Solvent | DMSO (100 mg/mL, 466.44 mM) |
| Key Molecular Target | IL-8 signaling pathway [3] |
| Reported IC₅₀ for IL-8 Inhibition | Refer to dose-dependent activity (30-300 µM) [2] |
Here is a detailed methodology for reproducing the key experiments and validating the findings.
This protocol is adapted from the core research study [2].
This protocol provides a functional assessment of IL-8 activity using a method described in the search results [4].
The inhibitory effect of 1-TD is mediated through the suppression of key pro-inflammatory signaling pathways activated by H. pylori. The diagram below illustrates this mechanism and the experimental workflow for its validation.
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O that serves as a versatile intermediate in surfactant synthesis and specialized chemical applications. This C14 alcohol is characterized by its amphiphilic nature, featuring a hydrophilic hydroxyl group and a long hydrophobic alkyl chain, which makes it particularly valuable in the design and synthesis of surface-active agents. The compound typically presents as a white, waxy solid at room temperature with a melting point of approximately 38°C and a boiling point exceeding 260°C [1]. Its low aqueous solubility (0.00013 g/L at 23°C) and excellent solubility in organic solvents like diethyl ether and ethanol make it ideal for various organic synthesis protocols and formulation systems [2].
The significance of 1-tetradecanol in pharmaceutical and cosmetic applications stems from its favorable toxicity profile, with acute oral toxicity (LD₅₀) in rats exceeding 5,000 mg/kg, classifying it as a low-toxicity compound [1]. Furthermore, the compound is readily biodegradable under environmental conditions, with a reported half-life of approximately 5.5 days in sludge, making it an environmentally sustainable choice for green chemistry applications [3]. These properties, combined with its natural occurrence in sources such as nutmeg, palm kernel oil, and coconut oil, have established 1-tetradecanol as a valuable building block in the synthetic toolbox of researchers and product development scientists across multiple industries [1] [3].
The industrial production of 1-tetradecanol primarily follows two principal pathways: hydrogenation of natural fatty acids or their esters, and petrochemical-based synthesis. The hydrogenation route typically employs myristic acid (tetradecanoic acid) or its esters derived from natural sources such as palm kernel oil, coconut oil, or nutmeg as starting materials [1] [3]. This process occurs under elevated temperature and pressure conditions in the presence of appropriate catalysts, resulting in high-purity 1-tetradecanol with yields typically exceeding 95%. The petrochemical-based approach utilizes the Ziegler process, which involves the controlled oligomerization of ethylene followed by oxidation, providing an alternative route independent of biological sources [1].
Recent advances have demonstrated the feasibility of biocatalytic production using engineered microbial systems. For instance, researchers have successfully developed a recombinant E. coli strain expressing the CYP153A monooxygenase operon from Marinobacter aquaeolei VT8, which achieved production of 2 g/L 1-tetradecanol in 50 hours through whole-cell biotransformation of tetradecane [4]. This biological approach offers several advantages, including high regioselectivity, minimal overoxidation, and mild reaction conditions, presenting a sustainable alternative to conventional methods. The biocatalytic system also demonstrates broad substrate specificity, efficiently converting C12-C14 alkanes to their corresponding primary alcohols with negligible formation of carboxylic acid byproducts [4].
For laboratory-scale synthesis, 1-tetradecanol can be prepared through several established methods. The reduction of fatty acid esters using sodium in ethanol or lithium aluminum hydride in anhydrous ether represents a reliable approach suitable for small-scale production [5] [2]. Alternatively, a hydrogenation protocol using ruthenium complex catalysts with potassium tert-butoxide as a base promoter has been reported to achieve 99% yield when performed neat (without solvent) at 120°C under 50 atm hydrogen pressure for 20 hours [5].
Table 1: Comparison of 1-Tetradecanol Production Methods
| Method | Starting Material | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Fatty Acid Hydrogenation | Myristic acid or esters | High temperature/pressure, catalyst | >95% | Utilizes renewable resources, high purity |
| Ziegler Process | Petrochemical feedstocks | Controlled oligomerization | High | Independent of biological sources, scalable |
| Biocatalytic Production | Tetradecane | Recombinant E. coli, 30-37°C | 2 g/L in 50h | Sustainable, high regioselectivity, mild conditions |
| Laboratory Reduction | Fatty acid esters | Na/ethanol or LiAlH₄/ether | High | Suitable for small-scale synthesis |
Purification protocols for 1-tetradecanol typically involve crystallization from aqueous ethanol or zone melting techniques to achieve pharmaceutical-grade purity [2]. The purified compound should be stored in well-closed containers under cool, dry conditions to maintain stability and prevent oxidation. The bulk material exhibits good long-term stability when protected from light and excessive heat [2].
The surface-active properties of 1-tetradecanol and its derivatives stem from their molecular structure, which enables them to preferentially adsorb at interfaces and reduce surface tension. In aqueous systems, the hydrophobic alkyl chain extends away from the water phase while the hydrophilic head group remains in contact with water, creating an oriented monolayer that lowers interfacial energy. This fundamental behavior forms the basis for its widespread use in emulsion stabilization, where 1-tetradecanol and its derivative surfactants form three-dimensional interfacial layers that surround emulsion droplets and provide a steric barrier against coalescence [6].
Research has demonstrated that 1-tetradecanol can engage in competitive adsorption with other surfactants at interfaces, significantly influencing the physicochemical properties of the resulting films. Studies with short-chain fluorocarbon surfactants have shown that the addition of 1-tetradecanol increases surface tension in a concentration-dependent manner, with longer-chain alcohols producing more pronounced effects [7]. This competitive adsorption behavior can be leveraged to fine-tune the properties of surfactant mixtures for specific applications. Furthermore, 1-tetradecanol exhibits a gas diffusion inhibition effect in foam systems, enhancing foam stability by reducing gas permeability through the liquid films separating bubbles—a property particularly valuable in fire-fighting foams and specialty cleaning applications [7].
1-Tetradecanol serves as a key ingredient in cosmetic and personal care products, where it functions primarily as an emollient and consistency regulator. In cold creams, lotions, and hand creams, it provides a smooth, velvety feel while helping to stabilize the emulsion structure [1] [2]. The compound is generally considered non-comedogenic, meaning it is less likely to clog pores, making it suitable for formulations designed for acne-prone skin [3]. Its emollient properties help to hydrate and soothe the skin, improving texture and perception while reducing transepidermal water loss.
In pharmaceutical applications, 1-tetradecanol has been investigated as a bilayer stabilizer in niosome formulations containing drugs such as ketorolac tromethamine and zidovudine [2]. These vesicular systems exhibit considerably slower release rates when formulated with 1-tetradecanol compared to those containing cholesterol, suggesting its potential for modulating drug release kinetics. Additionally, 1-tetradecanol has been evaluated as a penetration enhancer in transdermal drug delivery systems. In melatonin transdermal patches tested on rats, the compound demonstrated effectiveness in promoting skin permeation while maintaining an acceptable safety profile [2].
Table 2: Surfactant Applications of 1-Tetradecanol and Derivatives
| Application Area | Function | Mechanism of Action | Typical Use Level |
|---|---|---|---|
| Cosmetic Formulations | Emollient, emulsifier, thickener | Forms interfacial films, provides steric stabilization | 1-5% in creams and lotions |
| Pharmaceutical Systems | Niosome stabilizer, penetration enhancer | Modifies membrane fluidity, regulates drug release | 0.5-3% in topical formulations |
| Foam Stabilization | Gas diffusion inhibitor | Increases foam film thickness, reduces coalescence | 0.1-1% in aqueous film-forming foams |
| Industrial Surfactants | Intermediate for sulfated alcohols | Provides hydrophobic backbone for anionic surfactants | Varies by application |
Beyond personal care and pharmaceuticals, 1-tetradecanol finds application in various industrial contexts as an intermediate for surfactant synthesis. The compound can be sulfated to produce sulfated alcohols that function as effective wetting agents in the textile industry [2]. These derivatives exhibit improved water solubility while maintaining the surface-active properties of the parent compound, making them suitable for detergent formulations, specialty cleaning products, and industrial processing aids.
In material science, 1-tetradecanol has been incorporated into phase-change materials (PCMs) for thermal energy storage and temperature-regulated drug delivery systems [8] [2]. When combined with gelators such as 1,3:2,4-di-(3,4-dimethyl) benzylidene sorbitol (DMDBS), 1-tetradecanol forms stable gelatinous networks that can encapsulate up to 94% of the alcohol while maintaining form stability above the melting point [8]. These composite materials exhibit high energy storage density (phase change enthalpy ~238.7 J/g) and can be enhanced with additives like exfoliated graphite to improve thermal conductivity, making them suitable for advanced therapeutic applications including theranostic systems that combine therapeutic and diagnostic capabilities [8] [2].
The distribution behavior of surfactants derived from 1-tetradecanol in emulsion systems can be quantitatively determined using a kinetic method based on the reaction with 4-hexadecylbenzenediazonium ion (16-ArN₂⁺) as a chemical probe [6]. This protocol allows researchers to measure interfacial concentrations without disrupting existing equilibria by exploiting the exclusive localization of the reactive -N₂⁺ group in the interfacial region of emulsions.
Protocol Steps:
This method provides crucial information about the distribution coefficients of surfactants across different regions of emulsion systems, enabling formulators to optimize surfactant composition for specific applications [6].
The foam stabilization potential of 1-tetradecanol and its derivatives can be evaluated using a standardized protocol that measures key foam parameters including drainage half-life, bubble size distribution, and foam morphology [7].
Protocol Steps:
This protocol enables quantitative comparison of foam stabilization efficacy across different formulations and has demonstrated that 1-tetradecanol can increase drainage half-life by up to 50% in certain surfactant systems, highlighting its value as a foam stabilizer [7].
The following workflow diagram illustrates the experimental protocol for determining interfacial concentration using the kinetic method with 4-hexadecylbenzenediazonium ion:
Figure 1: Experimental Workflow for Interfacial Concentration Determination
1-Tetradecanol is generally recognized as safe for use in cosmetic and pharmaceutical applications, with inclusion in the FDA Inactive Ingredients Database for oral sustained-release tablets and topical formulations [2]. It is also approved for use in nonparenteral medicines licensed in the United Kingdom. The compound exhibits low acute toxicity, with LD₅₀ values of 33.0 g/kg (oral, rat) and 7.1 g/kg (rabbit, skin) [2]. Despite this favorable profile, pure myristyl alcohol may cause mild skin irritation in some individuals, and patch testing at 10% concentration in petrolatum has been associated with irritant effects, leading to recommendations for testing at lower concentrations (5% petrolatum) [2].
From an environmental perspective, 1-tetradecanol demonstrates ready biodegradability with an estimated half-life of 5.5 days based on sludge rate constants [3]. If released to soil, the compound is expected to have no mobility based on Koc values ranging from 18,197-34,674 in humic acid, significantly limiting its potential for groundwater contamination [3]. In aquatic systems, 1-tetradecanol will adsorb strongly to suspended solids and sediment, with volatilization from water surfaces representing an important fate process (estimated half-lives of 17 hours for rivers and 10 days for lakes) [3].
Storage Conditions: 1-Tetradecanol should be stored in well-closed containers in a cool, dry place, ideally at temperatures below 20°C. Long-term storage may require protection from light and oxygen through the use of amber glass containers or inert gas headspace [2].
Handling Precautions: Although 1-tetradecanol presents low acute toxicity, appropriate personal protective equipment including gloves and safety glasses should be worn when handling the compound in laboratory or manufacturing settings. The material is combustible when exposed to heat or flame, and appropriate measures should be taken to avoid contact with strong oxidizing agents [2].
Disposal Considerations: Waste material containing 1-tetradecanol should be disposed of in accordance with local regulations for organic chemicals. Incineration represents an acceptable disposal method, with the compound decomposing to emit acrid smoke and irritating fumes when heated to decomposition [2].
The core of this technology is a specific combination of components that creates a thermo-responsive system, which is solid at room temperature but softens and releases the fungicide in warm conditions that favor fungal diseases [1].
The table below summarizes the optimal formula for creating the thermo-responsive oil phase [1]:
| Component | Function | Quantity in Optimal Formula |
|---|---|---|
| Azoxystrobin | Active Fungicide | 5 g |
| 1-Tetradecanol (TDA) | Thermo-responsive component | 2.5 g |
| Diethyl Phthalate (DEP) | Solvent | 10 mL |
| Tween 80 (T80) | Emulsifier | 6 mL |
The mechanism relies on the interaction between these components [1]:
This interaction mechanism can be visualized as follows:
Here is the detailed methodology for forming the thermo-responsive azoxystrobin nanoparticles based on the research [1]:
Workflow Overview:
Key Technical Details:
Q1: Why is the softening point of my formulated oil phase different from the reported 31.5°C? The softening point is highly dependent on the ratio of the components.
Q2: My azoxystrobin is still crystallizing. What could be wrong? This suggests that the crystal inhibition system is not functioning optimally. Consider these points:
Q3: Can I replace 1-Tetradecanol with another alcohol? Yes, but the properties will change. The research also tested 1-Cetanol (CTA) and 1-Dodecanol (DDA). CTA had a much higher softening point (49.4°C), while DDA had a lower one (22.7°C). TDA was selected as the most beneficial due to its intermediate softening point of 37.5°C, which is relevant to warm environmental conditions that favor fungal diseases [1].
The table below summarizes key characteristics of 1-Tetradecanol as a Phase Change Material (PCM) based on current research.
| Property | Description / Value | Relevance to Softening Point & Applications |
|---|---|---|
| Category | Fatty alcohol, organic solid-liquid PCM [1] | Indicates material class and general behavior. |
| Primary Thermal Property | High thermal energy storage density [1] | Core to its function in temperature regulation. |
| Key Advantages | Low undercooling, non-toxic, readily available [1] | Desirable for experimental handling and various applications, including biomedical fields [2]. |
| Reported Application | Battery thermal management systems, high-power electronics [1] | Context for its use in thermal management. |
While direct data on oil mixtures is limited, a proven strategy for modifying the thermal properties of 1-Tetradecanol is to create form-stable composite phase change materials (FS-CPCMs). This approach directly addresses issues like leakage and can indirectly influence the material's overall thermal behavior by creating a composite structure.
The following diagram illustrates the general workflow for creating and analyzing such a composite, based on the methodology used with graphene aerogel [1].
Detailed Experimental Protocol (Based on Tetradecanol/Graphene Aerogel Composite) [1]:
Preparation of Porous Matrix (Graphene Aerogel):
Fabrication of the Composite (FS-CPCM):
Key Characterization Methods:
This section anticipates potential issues based on the general principles of working with PCMs.
Q: What can I do if my 1-Tetradecanol mixture leaks during the phase change?
Q: How can I improve the thermal conductivity of my 1-Tetradecanol mixture?
Q: Why does the choice of porous support material matter?
Here are answers to common technical challenges you might face:
Q1: My nanoparticles are showing a high initial burst release instead of controlled on-demand release. What could be wrong?
Q2: The drug release from my nanoparticles is low or incomplete, even with an NIR trigger. How can I improve this?
| Possible Cause | Diagnostic Checks | Proposed Solution |
|---|---|---|
| Insufficient Photothermal Heat [1] | Confirm NIR laser parameters (wavelength, power density, exposure time). Measure temp. rise of solution. | Optimize the concentration of the photothermal agent (e.g., Polydopamine). Increase laser power/duration within safe limits. |
| Inefficient Phase Transition [1] | Use DSC to check the melting point of 1-Tetradecanol. It should be sharp and near its theoretical value (~39°C). | Purify 1-Tetradecanol. Optimize nanoparticle formulation for a uniform crystal structure. |
| Poor Drug Loading [2] | Measure encapsulation efficiency (EE%) and drug loading capacity (LC%) quantitatively. | Optimize the initial drug-to-lipid ratio during formulation. Use more compatible drug-carrier combinations. |
Q3: My nanoparticle size, polydispersity (PDI), or stability is inconsistent between batches.
Here is a detailed methodology for creating and testing the NIR-triggered 1-Tetradecanol nanosystem, based on a recent study [1].
1. Synthesis of PACP Nanosystem The following diagram outlines the fabrication workflow for this multi-component nanoparticle:
Key Steps:
2. Critical Characterization Experiments
| Experiment | Objective | Key Methodology & Parameters |
|---|---|---|
| In-vitro Drug Release [1] | To quantify triggered release efficacy. | Use dialysis method. Sample under two conditions: (1) at 37°C (no trigger), (2) under NIR laser (e.g., 808 nm, 1.5 W/cm², 10 min). Measure drug concentration in release medium via UV-Vis. |
| Photothermal Performance [1] | To evaluate light-to-heat conversion. | Expose nanoparticle solutions to NIR laser. Use thermal camera to record temperature rise over time. Calculate photothermal conversion efficiency. |
| Anti-biofilm Efficacy [1] | To validate biological functionality. | Treat pre-formed biofilms (e.g., of S. aureus or E. coli) with the nanosystem ± NIR. Use crystal violet staining or ATP assays to quantify biofilm disruption. |
The core mechanism of this drug delivery system relies on an external trigger initiating a chain of events. The following diagram illustrates this logical pathway:
Q1: What are the primary methods to prevent TD leakage during phase transition?
Q2: How can I significantly improve the low thermal conductivity of pure TD?
Q3: How do I evaluate if my TD composite is thermally stable and reliable for long-term use?
Problem: TD Leakage Observed in Form-Stable Composite
Problem: Low Thermal Conductivity Enhancement in TD Composite
Problem: Significant Drop in Latent Heat After Multiple Thermal Cycles
For easy comparison, the quantitative data from recent studies on enhanced TD composites is summarized in the table below.
| Composite Material | Preparation Method | Latent Heat (J/g) | Thermal Conductivity (W/m·K) | Cycling Stability | Key Findings |
|---|---|---|---|---|---|
| TD/PVB/EG [3] | Solution Blending | 166.43 | 0.61 (2.77x improvement) | Stable after 100 cycles | PVB acts as a supporting material to prevent leakage; EG enhances thermal conductivity. |
| OA-TD/EG-HDTMOS [2] | Vacuum Impregnation | 138-143 | 0.7 (133% improvement) | Stable after 100 cycles | Surface modification of EG with HDTMOS improves compatibility and stability. |
| TD/Graphene Aerogel [1] | Physical Absorption | Similar to theoretical TD | Gradually improved with GA content | Good thermal reliability | GA's 3D porous network prevents leakage and enhances conductivity. |
| Biochar-Graphene/TD [4] | Vacuum Impregnation | --- | 0.715 (for similar composite) | Stable after 500 cycles | Hybrid of activated biochar and graphene offers a sustainable, leak-resistant solution. |
The following diagram outlines a general workflow for preparing and characterizing a form-stable TD composite, integrating common steps from the cited protocols.
Key Protocol Steps:
Here are answers to some common, specific questions you might encounter during your experiments.
FAQ 1: How can I lower the softening point of my 1-Tetradecanol-based mixture to match a specific application temperature?
FAQ 2: Why are my active ingredients (e.g., Azoxystrobin) crystallizing out of the 1-Tetradecanol matrix instead of remaining in a dissolved/reformulated state?
FAQ 3: How can I achieve a solid-to-liquid phase change for drug release precisely at human body temperature (~37°C)?
The following table summarizes the fundamental properties of 1-Tetradecanol critical for your experimental planning.
| Property | Value | Reference / Comment |
|---|---|---|
| CAS Number | 112-72-1 | [3] [4] [5] |
| Molecular Formula | C14H30O | [3] [6] |
| Molecular Weight | 214.39 g/mol | [3] [6] |
| Melting Point | 38 °C, 311 K | Literature reports a range of 35-39 °C; NIST data consolidates around ~38 °C [3] [7] [6]. |
| Boiling Point | 289 °C, >260 °C | [3] [6] |
| Density | 0.823-0.824 g/mL | At 25°C [3] [6] |
| Water Solubility | Practically insoluble, soluble in diethyl ether, slightly soluble in ethanol | [3] [6] |
This table synthesizes experimental data on how additives modify the thermal properties of 1-Tetradecanol mixtures.
| Additive / Component | Role/Effect on Crystallization | Observed Thermal Change | Reference |
|---|---|---|---|
| Diethyl Phthalate (DEP) | Solvent & Crystallization Interferent | Increases the melting peak of TDA; its reduction increases mixture softening point. | [1] |
| Tween 80 | Emulsifier & Crystallization Interferent | Weakenes the melting peak of active ingredients (e.g., Azoxystrobin); decreases TDA melting temperature. | [1] |
| Reduced TDA Amount | Thermo-responsive component | Directly lowers the softening point of the oil-phase mixture (e.g., from 39.3°C to 31.5°C). | [1] |
The following diagram outlines the logical process for designing an experiment using 1-Tetradecanol and additives to achieve a desired crystallization outcome.
I hope this technical support guide provides a solid foundation for your research and development work.
Here are the specific issues you might encounter and how to address them, based on current literature.
| Problem Area | Specific Issue & Symptoms | Possible Cause | Recommended Solution & Key Parameters | Supporting Data / Rationale |
|---|---|---|---|---|
| Formulation | Leakage/Poor Encapsulation: PCM leaks during phase transition. | Lack of a robust support matrix to contain molten TDA. | Use a CNF/CNC synergistic stabilizer system in a Pickering emulsion template [1]. | CNF/CNC mass ratio governs emulsion stability and final foam properties. A 3D cross-linked network via hydrogen bonding provides a resilient support structure [1]. |
| Low Energy Storage Density: Low latent heat of the composite. | Low TDA loading percentage. | Optimize the Pickering emulsion formulation to maximize TDA encapsulation without compromising shape stability [1]. | One study achieved a composite with a high latent heat of 193.7 J/g through optimized carboxylation-modified CNF stabilization [1]. | |
| Stability Under Shear | Droplet Coalescence & Phase Separation under pumping or stirring, especially at low temperatures. | High shear forces and reduced interfacial stability at low temperatures cause droplet break-up and coalescence. | Co-optimize surfactants and nucleating agents. For low-temperature applications, a Tween 60 & Span 60 (HLB=8) blend is highly effective [2]. | A study on nano-phase change emulsions found this surfactant blend maintained droplet size below 300 nm and supercooling <0.5°C even after 300 thermal cycles [2]. |
| Thermal Properties | Severe Supercooling: TDA does not crystallize at its freezing point, impairing heat release. | Lack of nucleation sites for TDA crystallization. | Incorporate 2 wt% Tetradecanol (C14-OH) as a nucleating agent. It provides compatible molecular structures for inducing crystallization [2]. | This method reduced supercooling to below 0.5°C by promoting heterogeneous nucleation. Excessive nucleating agent (>2 wt%) can cause coarsening and separation [2]. |
| Uncontrolled Crystallization of other components (e.g., drugs like Azoxystrobin). | TDA and other components crystallize incompatibly. | Use a combination of Diethyl Phthalate (DEP) and Tween 80 to interfere with and control crystallization behavior [3] [4]. | Research on nanoformulations showed DEP and Tween 80 disrupt the ordered molecular alignment of Azoxystrobin, suppressing crystal growth and forming a partially crystalline, partially amorphous solid with a defined softening point [3] [4]. |
This methodology, adapted from recent work, provides a one-step, eco-friendly approach to creating stable, leakage-free TDA composites [1].
Objective: To fabricate a shape-stable phase change composite foam using a Pickering emulsion templating method, leveraging the synergistic stabilization of Cellulose Nanofibrils (CNF) and Cellulose Nanocrystals (CNC).
Materials
Procedure
Key Characterization for Success
The following chart summarizes the experimental workflow and key decision points for creating a stable TDA emulsion using the two methods discussed.
I hope this structured technical guide provides a solid foundation for your support center. The field of emulsion stabilization is advancing rapidly, particularly with bio-based materials like nanocellulose.
1-Tetradecanol (TD) is a biocompatible phase-change material (PCM) with a melting point of approximately 39° C. In drug delivery systems, it acts as a solid "gatekeeper" at body temperature (37° C) to prevent premature drug release, and melts under mild hyperthermia to release the payload at the target site [1]. Its loading efficiency is influenced by several interconnected factors.
The following workflow outlines the key stages and decision points for developing and optimizing a 1-Tetradecanol-based drug delivery system.
The table below summarizes the critical parameters you can control to enhance Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE).
| Factor | Impact on Loading Efficiency | Optimization Strategy & Experimental Example |
|---|---|---|
| Core Material & Surface Area | A high-surface-area core provides more sites for drug adsorption, significantly increasing DLC [1]. | Use mesoporous silica NPs (MSNs) [2] or 2D nanomaterials (e.g., MoS2 nanosheets) [1]. MoS2-PEG nanosheets achieved a DLC of 122% for Doxorubicin (DOX), which further increased to 184% after TD coating [1]. |
| Drug-Loading Method | The method determines how effectively drug molecules infiltrate the core and interact with the TD matrix. | Hot Melt/Incubation: Incubate core+drug in hot TD (e.g., 68°C, 5 hrs) [1] [2]. Solvent Evaporation: Dissolve drug and TD in organic solvent (e.g., methanol), then evaporate [2]. |
| Mass Ratio (Core:Drug:TD) | The proportion of core, drug, and TD is critical for maximizing DLC without compromising carrier stability. | For MoS2-PEG/DOX@TD, a high core-to-drug ratio was used [1]. A systematic study of different ratios is recommended to find the optimum for your system. |
| Surface Modification | Coatings like PEG improve nanoparticle dispersion and stability, preventing aggregation that can trap drugs and reduce usable surface area [1] [2]. | Functionalize the core nanoparticle with PEG (e.g., 6000 Da) prior to drug loading and TD coating [1] [2]. |
Use this FAQ section to diagnose and resolve specific issues during your experiments.
Problem: Low Drug Loading Capacity (DLC)
Problem: Low Encapsulation Efficiency (EE) / High Drug Loss
Problem: Premature Drug Release (Leakage)
Problem: Inconsistent Results Between Batches
The following diagram and protocol outline the steps for creating a high-loading, TD-gated drug delivery system, based on the synthesis of PP@M-TD/AS [2] and MoS2-PEG/DOX@TD [1].
Protocol: Preparation of a TD-Gated, Drug-Loaded Nanocarrier
Materials:
Procedure:
Drug Loading:
TD Coating:
Purification:
Characterization & Calculations:
To fully understand the performance of your TD-based PCM, you should characterize its thermal stability, energy storage capacity, and chemical structure. The table below summarizes the primary techniques used.
| Characterization Technique | Key Parameters Measured | Purpose in PCM Analysis |
|---|---|---|
| Differential Scanning Calorimetry (DSC) [1] [2] [3] | Melting/Crystallization temperature (°C), Latent Heat (Melting & Freezing Enthalpy, J/g) | Measures energy storage/release capacity and phase change temperature; fundamental for application suitability. |
| Thermogravimetric Analysis (TGA) [4] [1] [5] | Weight loss (%) vs. Temperature, Thermal degradation onset temperature | Assesses thermal stability and operating temperature range; determines maximum safe usage temperature. |
| Fourier Transform Infrared (FTIR) Spectroscopy [4] [1] [2] | Functional groups, Chemical bond identification | Verifies chemical stability and compatibility between TD and supporting materials; detects unwanted reactions. |
| Scanning Electron Microscopy (SEM) [1] [6] [2] | Surface morphology, microstructure, material dispersion | Visualizes composite structure (e.g., PCM encapsulation, porous support infiltration); identifies leakage causes. |
| X-ray Diffraction (XRD) [4] [6] [5] | Crystalline structure, phase identification | Determines crystallinity of TD within composite structure; relates material structure to thermal properties. |
| Thermal Conductivity Measurement (e.g., Hot Disk, Laser Flash) [4] [5] [7] | Thermal Conductivity (W/(m·K)) | Evaluates heat transfer rate; critical for charging/discharging speed in thermal energy storage applications. |
Here are detailed methodologies for the most critical characterization experiments, as cited in recent literature.
The following workflow outlines the standard DSC procedure for determining the phase change temperature and latent heat of a TD composite.
Protocol Details:
Enhancing thermal conductivity is a primary research focus for TD. The diagram below shows a general preparation and measurement workflow for composite samples.
Protocol Details:
The following table provides quantitative data from recent studies on pure TD and its enhanced composites, serving as a benchmark for your results.
| Material Composition | Latent Heat (J/g) | Phase Change Temp. (°C) | Thermal Conductivity (W/(m·K)) | Key Findings & Stability |
|---|
| Pure 1-Tetradecanol (Reference) [6] | 200.2 (melt) 201.5 (freeze) | 36.2 (melt) 33.8 (freeze) | ~0.22 (baseline, estimated from composites) | Baseline reference material. | | TD/PVB/Expanded Graphite (EG) [4] | 166.43 | Not Specified | 0.61 (2.77x enhancement) | Good thermal stability after 100 cycles; PVB prevents leakage. | | TD/Graphene Aerogel (GA) [6] [8] | Similar to theoretical pure TD | Not Specified | Improved gradually with GA content | High latent heat retention; EDA-reduced GA gave higher performance. | | TD/EG/Cu Powder (CuP) or Carbon Fiber (CF) [7] | Not Specified | Not Specified | Up to 0.84 (with 10% CuP) | Mixing TCE with PCM was more effective than impregnating into matrix. | | Octanoic Acid-TD/Modified EG [3] | 138-143 | 9.2-11.2 | 0.7 (133% increase) | Excellent stability after 100 cycles; modified EG reduces leakage. | | TD Phase Change Microcapsules [1] [9] | 105 (melt) 51 (crystallization) | Not Specified | Coating increased fabric thermal resistance | High durability (55% add-on, <2% loss after 25 washes). |
Q1: My TD composite shows significant leakage during DSC testing. What could be the cause?
Q2: The latent heat of my composite is much lower than that of pure TD. Is this normal?
Q3: How can I quickly screen the chemical compatibility between TD and a new supporting material?
The table below summarizes quantitative data from key animal studies on 1-TDC, demonstrating its effects on standard periodontal disease parameters.
| Model / Study | Treatment Protocol | Key Efficacy Outcomes | Proposed Mechanism of Action |
|---|
| Rabbit Model of Experimental Periodontitis [1] [2] | • Induction: 6 weeks with ligatures and topical P. gingivalis. • Treatment: Topical 1-TDC (100 mg/ml) for 6 weeks. | • ↓ 30% alveolar bone loss (post-induction) to ↓ 10.1% ± 1.8% (post-treatment) [1]. • Significant reduction in macroscopic inflammation and clinical attachment loss [1]. • Inhibited inflammatory cell infiltration and osteoclastic activity (histomorphometry) [2]. | Host modulation: Promotes resolution of inflammation and inhibits bone resorption [1] [2]. | | Feline Clinical Study (Chronic Periodontal Disease) [3] | • Design: Randomized, blinded, placebo-controlled. • Treatment: Oral topical 1-TDC (525 mg/capsule/day) for 6 weeks. | • Significant reduction (p<0.05) in:
For replicability, here are the detailed methodologies from the key studies.
This study was designed to investigate the therapeutic actions of 1-TDC in established periodontitis.
This study evaluated the clinical outcomes of oral 1-TDC application in client-owned or research colony cats with naturally occurring chronic periodontal disease.
1-TDC is a cetylated monounsaturated fatty acid complex [2]. Its mechanism is linked to the broader role of fatty acids in actively resolving inflammation, rather than solely inhibiting pro-inflammatory pathways.
The following diagram illustrates the proposed host-modulating mechanism of 1-TDC in the context of periodontal disease.
The experimental data positions 1-TDC as a host response modulator rather than a direct antimicrobial agent. Its efficacy in halting disease progression and promoting tissue restoration in animal models highlights its potential as a novel therapeutic strategy for periodontal disease.
| Feature | 1-Tetradecanol (Tetradecanol Complex) | NSAIDs (e.g., Ibuprofen, Celecoxib) | Corticosteroids (e.g., Prednisolone) |
|---|---|---|---|
| Class | Fatty alcohol (Monounsaturated Fatty Acid) [1] [2] | Non-steroidal anti-inflammatory drugs [3] | Steroidal anti-inflammatory drugs [4] |
| Primary Mechanism | Downregulates NF-κB-mediated IL-2 secretion, reducing T-cell growth [1] | Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production [3] | Binds glucocorticoid receptors, suppressing multiple inflammatory genes [4] |
| Key Molecular Target | NF-κB signaling pathway in T-cells [1] | COX-1 and COX-2 enzymes [3] | Glucocorticoid receptor [4] |
| Main Applications | Periodontal disease (topical/oral) [5] [2]; Osteoarthritis (topical) [5] | Pain, inflammation, fever; Osteoarthritis, musculoskeletal pain [3] [6] | Severe inflammation; Autoimmune diseases; Allergic reactions [4] |
| Common Administration Routes | Topical oral application, topical cream [5] [2] | Oral, topical, intravenous [3] | Oral, intravenous, intra-articular, topical [4] [6] |
| Notable Risks | Appears well-tolerated in studied models; more safety data needed [2] | GI bleeding, cardiovascular risk, renal impairment [3] | Hyperglycemia, osteoporosis, adrenal suppression, weight gain [4] |
The distinct mechanisms of these treatments underlie their different applications and risk profiles.
1-Tetradecanol exhibits a targeted immunomodulatory effect. In T-lymphocytes, it has been shown to specifically reduce cell viability and proliferation by downregulating the NF-κB signaling pathway. This downregulation leads to a decrease in the secretion of interleukin-2 (IL-2), a critical T-cell growth factor. By suppressing this specific immune response, 1-Tetradecanol can control inflammation without the broad COX inhibition of NSAIDs [1]. The diagram below illustrates this pathway.
NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of pain, fever, and inflammation. Different NSAIDs have varying selectivity:
Corticosteroids are potent, broad-spectrum anti-inflammatory agents. They bind to the glucocorticoid receptor in the cytoplasm, and the complex then translocates to the nucleus. There, it can:
Evidence for 1-Tetradecanol's efficacy comes from studies in specific inflammatory conditions, as summarized below.
A 2019 controlled study in cats with chronic periodontal disease evaluated the topical oral application of 1-Tetradecanol complex (525 mg/day) versus a placebo (olive oil) over 6 weeks [2].
Table: Periodontal Outcomes After 6-Week Treatment with 1-TDC [2]
| Parameter | 1-TDC Group (Change) | Placebo Group (Change) | Statistical Significance (p-value) |
|---|---|---|---|
| Probing Pocket Depth (PPD) | Significant Reduction | No Significant Change | p < 0.05 |
| Clinical Attachment Level (CAL) | Significant Reduction | No Significant Change | p < 0.05 |
| Gingival Index (GI) | Significant Reduction | No Significant Change | p < 0.05 |
| Bleeding on Probing (BOP) | Significant Reduction | No Significant Change | p < 0.05 |
Experimental Protocol [2]:
Human clinical trials have studied topical creams containing cetylated fatty acids (CFA), which include 1-Tetradecanol, for osteoarthritis management [5].
Table: Functional Outcomes in Osteoarthritis with CFA Cream [5]
| Study (Journal) | Key Findings vs. Placebo |
|---|---|
| J Rheumatol. 2002 | Improved knee range of motion and overall function. |
| J Rheumatol. 2004 | Improved ability to ascend/descend stairs, rise from sitting, walk, and unilateral balance. |
| J Strength Cond Res. 2005 | Improved static postural stability and plantar pressure distribution. |
The key evidence validating that 1-Tetradecanol (1-TD) suppresses NF-κB activation in the context of H. pylori infection is summarized in the table below.
| Experimental Aspect | Experimental Findings |
|---|---|
| Biological System | H. pylori-infected AGS human gastric epithelial cells [1] |
| NF-κB Suppression | Western blot analysis showed 1-TD suppressed the activation of NF-κB [1] [2]. |
| Downstream Inflammatory Mediators | 1-TD significantly and dose-dependently reduced the production of Interleukin-8 (IL-8), a key chemokine whose expression is regulated by NF-κB [1] [2]. |
| Additional Pathway Inhibition | The study also demonstrated that 1-TD suppressed the activation of two major MAPK pathways: p38 and ERK1/2 [1]. |
| Additional Anti-inflammatory Effects | 1-TD inhibited the expression of Vascular Endothelial Growth Factor (VEGF) and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), both of which are linked to inflammation and cancer progression [1] [2]. |
| Direct Anti-H. pylori Activity | 1-TD directly inhibited the growth of H. pylori in a dose-dependent manner, suggesting a dual mechanism of action [1]. |
To help you evaluate and potentially replicate the findings, here is a detailed breakdown of the methodologies used in the key study [1].
1. Cell Culture and Treatment
2. Measurement of IL-8 and VEGF
3. Protein Analysis (Western Blotting)
4. Direct Anti-H. pylori Assay
The diagram below synthesizes the signaling pathways affected by H. pylori and the points where 1-Tetradecanol exerts its inhibitory effects, based on the study data and supporting literature [1] [3] [4].
The core finding is that 1-Tetradecanol acts as a multi-target agent, not only directly inhibiting H. pylori growth but also suppressing the host's key pro-inflammatory signaling pathways (NF-κB and MAPK) that are hijacked by the bacteria, thereby reducing the output of harmful mediators like IL-8 and VEGF [1].
The table below summarizes the key comparative data I found from a study on developing thermo-responsive fungicide-loaded nanoparticles [1].
| Property | 1-Tetradecanol (TDA) | 1-Cetanol (CTA) | 1-Dodecanol (DDA) |
|---|---|---|---|
| Softening Point | 37.5°C [1] | 49.4°C [1] | 22.7°C [1] |
| Suitability for Studied System | Considered most beneficial [1] | Not specified | Not specified |
| Role in Formulation | Thermo-responsive component; contributes to solid-to-softened transition [1] | - | - |
This research identified TDA as the most suitable for creating a system that transforms from a solid at 20°C to a softened state at 31.5°C, which was the target for a smart agrochemical release system [1].
The study provides an overview of the methodology used to create and evaluate the thermo-responsive nanoparticles [1]. The process can be visualized as follows:
Key Experimental Steps [1]:
The provided data highlights a critical aspect of designing thermo-responsive systems: the chain length of the fatty alcohol directly determines its melting point and, consequently, its transition temperature [1]. TDA, with its 14-carbon chain, offered a transition temperature that aligned with the target warm environmental conditions relevant to the application.
However, to build a full comparison guide, further details are needed. Future research should focus on obtaining complete experimental protocols and generating comparative data on other performance metrics, such as formulation stability, encapsulation efficiency, and release kinetics for all three alcohols.
The table below summarizes the experimental data on the antimicrobial activity of 1-Tetradecanol against various pathogens.
| Pathogen | Test Method | Key Metric & Value | Notes / Comparative Activity |
|---|---|---|---|
| Staphylococcus aureus (Gram-positive) | Broth Dilution [1] | MIC: 4 μg/mL [1] | More potent than shorter-chain (C8-C11) and longer-chain (C16-C18) alcohols in the series [1]. |
| Broth Dilution with Shaking (BDS) [1] | Proliferation Delay: ~29.7 hours at 40 μg/mL [1] | Shows potent growth inhibition, though slightly less than C12 and C13 alcohols [1]. | |
| Quantitative Structure-Activity Relationship (QSAR) [2] | -logMIC: 2.359 (MIC ≈ 4.36 μg/mL) [2] | Less active than its corresponding monoglyceride (Monotridecanoin) [2]. | |
| Other Gram-positive Bacteria (e.g., MRSA) | (Data can be inferred) | (Data can be inferred) | Fatty alcohols generally more effective against Gram-positives due to cell wall structure [3]. Specific data for 1-Tetradecanol on other Gram-positives is limited in provided search results. |
| Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) | Information not located in search results | Information not located in search results | Often less susceptible due to outer membrane blocking hydrophobic compounds [3]. The provided search results lack specific MIC data for 1-Tetradecanol. |
| Fungi | Information not located in search results | Information not located in search results | The provided search results focus on antibacterial activity. Antifungal efficacy is not detailed. |
Understanding the methods behind the data is crucial for evaluation and replication.
Broth Dilution Method for MIC [1] [3]: This is a standard quantitative method.
Broth Dilution with Shaking (BDS) for Growth Kinetics [1]: This method provides a dynamic view of antibacterial activity.
Time-Kill Assay [1]: This method distinguishes between bactericidal and bacteriostatic effects.
The antimicrobial action of 1-Tetradecanol is primarily attributed to its interaction with the cell membrane, but the specific effects depend on chain length.
The table below places 1-Tetradecanol's activity in context with other antimicrobial fatty alcohols and derivatives.
| Compound | Chemical Class | Reported Antimicrobial Activity (vs. S. aureus) | Key Differentiator |
|---|---|---|---|
| 1-Tetradecanol | Fatty Alcohol | MIC = 4 μg/mL [1] | Potent, but with a non-membrane-damaging mechanism [1]. |
| 1-Dodecanol (C12) | Fatty Alcohol | MIC = 8 μg/mL (Broth Dilution) [1] | Similar non-membrane-damaging mode to C14, but showed highest growth inhibition in BDS assay [1]. |
| 1-Undecanol (C11) | Fatty Alcohol | MIC = 16 μg/mL [1] | Bactericidal; causes rapid cell death and significant K+ ion leakage [1]. |
| Monotridecanoin | Monoglyceride (C13) | -logMIC = 4.858 (MIC ≈ 1.38 μg/mL) [2] | More potent than its corresponding fatty acid or alcohol; monoglycerides are often the most active FAD class [2]. |
| 2-Phenylphenol | Phenolic Biocide | Active in sol-gel coatings [4] | Used as an approved industrial biocide; different chemical structure and typical applications [4]. |
Environmental Hazard